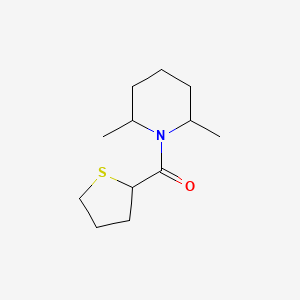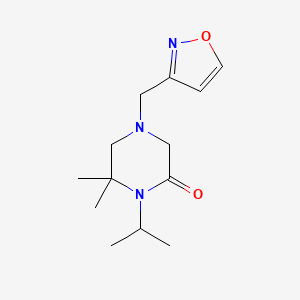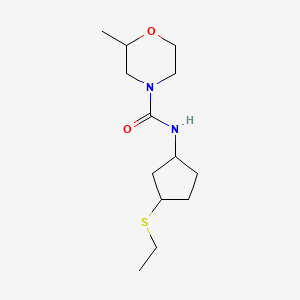![molecular formula C15H21FN2O3 B7586528 N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMME belongs to the class of morpholine derivatives and has been studied for its ability to modulate certain receptors in the brain.
作用机制
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide acts as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide also inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels, which can lead to a feeling of reward and pleasure.
Biochemical and Physiological Effects:
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been shown to produce analgesic effects in animal models, indicating its potential use as a pain reliever. N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use as an anxiolytic. Additionally, N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as an anti-addictive agent.
实验室实验的优点和局限性
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain receptors in the brain. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
Future research on N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide could focus on its potential use in the treatment of specific neurological and psychiatric disorders, as well as its potential use as a pain reliever and anti-addictive agent. Further studies could also explore the potential side effects and toxicity of N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide, as well as its mechanism of action at the molecular level. Overall, N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has shown promise as a potential therapeutic agent, and further research could lead to the development of new treatments for a variety of disorders.
合成方法
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-fluoro-6-methoxyphenylacetic acid with 2-methylmorpholine and subsequent carboxamide formation. The purity and yield of N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide can be improved through various purification techniques, such as recrystallization and chromatography.
科学研究应用
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide has been found to modulate the activity of certain receptors in the brain, such as the mu-opioid receptor and the dopamine transporter, which are involved in the regulation of mood and reward.
属性
IUPAC Name |
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10-9-18(7-8-21-10)15(19)17-11(2)14-12(16)5-4-6-13(14)20-3/h4-6,10-11H,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXEINKVZDWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC(C)C2=C(C=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)




